molecular formula C10H9ClO2 B3395760 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 1071727-67-7

4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B3395760
M. Wt: 196.63 g/mol
InChI Key: MLRCXMXMRSOVSI-UHFFFAOYSA-N
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Description

“4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar .


Synthesis Analysis

Indane is usually produced by hydrogenation of indene . Derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .


Molecular Structure Analysis

The molecular structure of Indane, the parent compound, is available as a 2D Mol file or as a computed 3D SD file . The exact structure of the “4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” derivative would need to be determined.


Chemical Reactions Analysis

The chemical reactions involving Indane and its derivatives are diverse. For instance, the reaction of diethyl phthalate with ethyl acetate yields indanedione ethyl ester, which can react with sodium ions yielding a salt .


Physical And Chemical Properties Analysis

Indane has a molar mass of 118.176 g/mol, appears as a colorless liquid, and has a density of 0.9645 g/cm3 . The melting point is -51.4 °C and the boiling point is 176.5 °C . The physical and chemical properties of the specific derivative “4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” would need to be determined.

Safety And Hazards

For safety and hazards, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRCXMXMRSOVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-indan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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